

Application Notes and Protocols for Thiophanate-methyl-d6 in Food Safety Testing

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Compound of Interest

Compound Name: Thiophanate-methyl-d6

Cat. No.: B12423194

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Thiophanate-methyl-d6** as an internal standard in the quantitative analysis of thiophanate-methyl residues in food matrices. The methodologies described herein are crucial for ensuring food safety and regulatory compliance.

Thiophanate-methyl is a broad-spectrum systemic fungicide used on a variety of crops. However, it degrades to carbendazim, a more persistent and toxic compound. Therefore, accurate monitoring of thiophanate-methyl and its metabolite is essential. The use of a stable isotope-labeled internal standard like **Thiophanate-methyl-d6** is the gold standard for precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.^{[1][2][3]}

Key Applications

- **Quantitative Analysis:** Accurate determination of thiophanate-methyl residues in fruits, vegetables, tea, and other agricultural products.
- **Metabolite Studies:** Monitoring the degradation of thiophanate-methyl to carbendazim.
- **Regulatory Compliance:** Ensuring that thiophanate-methyl residues do not exceed the maximum residue limits (MRLs) set by regulatory bodies.

- Dietary Risk Assessment: Providing reliable data for assessing consumer exposure to thiophanate-methyl and carbendazim.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in these notes.

Table 1: Method Performance for Thiophanate-methyl Analysis in Various Food Matrices

Parameter	Apple	Strawberry	Tea	Watercress
Limit of Detection (LOD)	0.003 mg/kg	0.003 mg/kg	-	-
Limit of Quantification (LOQ)	0.01 mg/kg[4]	0.01 mg/kg[4]	0.01 mg/kg[1][2][3]	0.01 mg/kg
Linearity (Concentration Range)	0.01 - 5 µg/mL	0.01 - 5 µg/mL	0.002 - 0.5 mg/L[2]	-
Correlation Coefficient (r ²)	>0.999	>0.999	>0.998[2]	-

Table 2: Recovery Rates of Thiophanate-methyl in Spiked Samples

Food Matrix	Fortification Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Apple	0.01	85.29	3.12
0.1	95.67	1.55	
1.0	100.68	0.99	
Strawberry	0.01	88.00	2.12
0.1	97.45	1.34	
1.0	99.95	0.99	
Tea (Green)	0.01	97.2	<25
0.05	105.8	<25	
0.25	110.6	<25	
Watercress	-	96.2 - 102.9	<8.2

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is suitable for a wide range of fruit and vegetable matrices.

Materials:

- Homogenized food sample
- Acetonitrile (ACN), HPLC grade
- QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

- Dispersive solid-phase extraction (dSPE) tubes with primary secondary amine (PSA) and C18 sorbents
- **Thiophanate-methyl-d6** internal standard solution (concentration to be determined based on expected analyte levels)
- 50 mL centrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Spike the sample with an appropriate volume of the **Thiophanate-methyl-d6** internal standard solution.
- Add the QuEChERS extraction salts to the tube.
- Immediately cap the tube and vortex vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Transfer the upper acetonitrile layer to a dSPE tube containing PSA and C18.
- Vortex for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- The supernatant is the final extract. Filter through a $0.22 \mu\text{m}$ syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

UPLC Conditions (example for tea analysis, may require optimization for other matrices):

- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

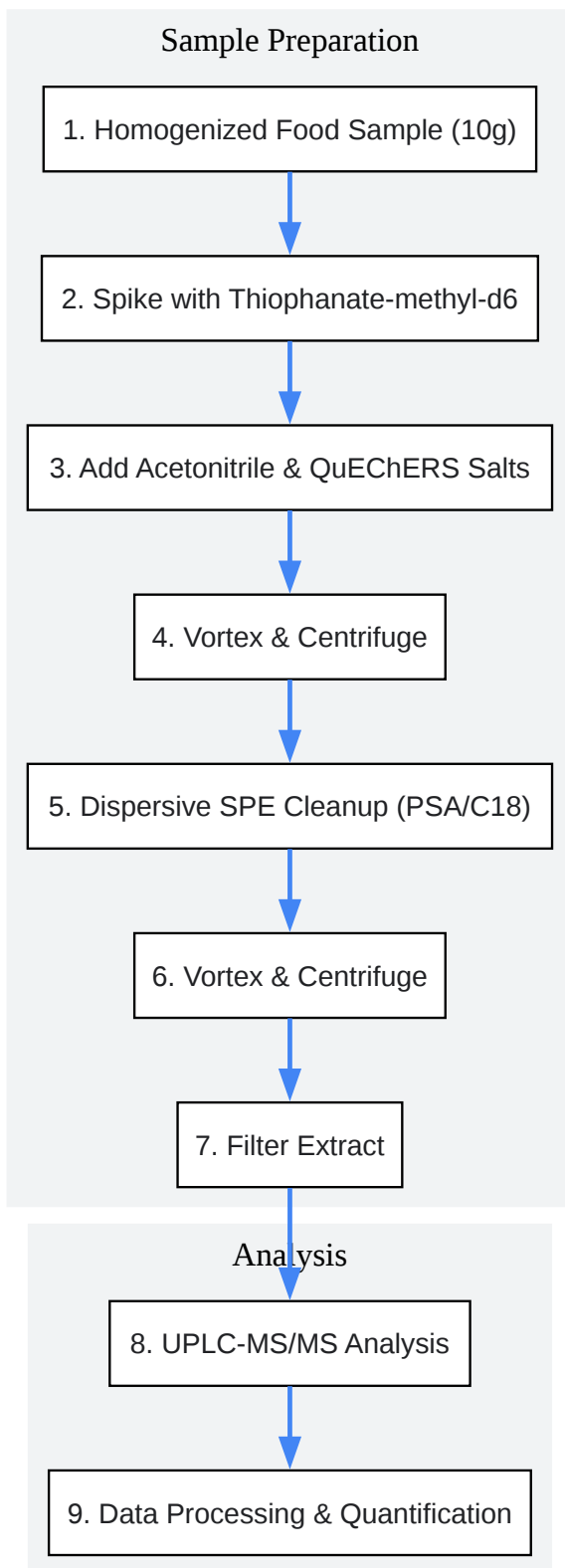
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Thiophanate-methyl	343.1	151.1
Thiophanate-methyl-d6	349.1	154.1
Carbendazim	192.1	132.1

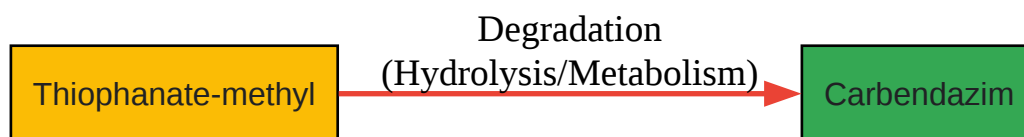
- Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Visualizations



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Caption: Experimental workflow for the analysis of thiophanate-methyl in food samples.



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Caption: Degradation pathway of Thiophanate-methyl to Carbendazim.

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